molecular formula C10H12ClNO4S B1520635 3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride CAS No. 1114594-34-1

3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride

Cat. No.: B1520635
CAS No.: 1114594-34-1
M. Wt: 277.73 g/mol
InChI Key: BOHPKYZEFYAUFB-UHFFFAOYSA-N
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Description

3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C10H12ClNO4S and its molecular weight is 277.73 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the formation of dimethyl carbamates. This compound interacts with enzymes and proteins that have hydroxyl groups, facilitating the transfer of the dimethylcarbamoyl group. The nature of these interactions is primarily covalent, where the sulfonyl chloride group reacts with the hydroxyl groups of the target biomolecules, forming stable carbamate linkages . This reactivity is essential for the synthesis of compounds with pharmacological and pesticidal activities.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. For instance, it can affect cell signaling pathways by altering the activity of kinases and phosphatases through covalent modification. Additionally, this compound can impact gene expression by modifying transcription factors and other DNA-binding proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by modifying transcription factors, thereby influencing the transcriptional machinery of the cell . These molecular interactions are critical for the compound’s role in biochemical synthesis and cellular modulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under controlled conditions but can degrade over time, leading to a decrease in its reactivity and efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously modify target biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modify target proteins and enzymes without causing significant toxicity. At higher doses, it can induce toxic effects, including damage to mucous membranes and respiratory distress . These threshold effects are critical for determining the safe and effective use of this compound in biochemical and pharmacological applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis of dimethyl carbamates. This compound interacts with enzymes such as carbamoyltransferases, which facilitate the transfer of the dimethylcarbamoyl group to target molecules. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues, enhancing its biochemical efficacy. The transport and distribution mechanisms are essential for the compound’s role in modifying cellular functions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is often directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules. Post-translational modifications and targeting signals play a significant role in directing the compound to these compartments, ensuring its effective participation in biochemical reactions .

Properties

IUPAC Name

3-(dimethylcarbamoyl)-4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-12(2)10(13)8-6-7(17(11,14)15)4-5-9(8)16-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHPKYZEFYAUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672475
Record name 3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114594-34-1
Record name 3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-(chlorosulfonyl)-2-methoxybenzoic acid (1.243 g, 4.96 mmol) in dry DCM (20 ml) cooled to 0° C., (COCl)2 (1.302 ml, 14.88 mmol) was added drop-wise followed by few drops of dry DMF and the reaction was stirred at RT for 1 hour. The mixture was concentrated under reduced pressure, treated with dry toluene (30 ml×2) and evaporated to dryness. The residue was suspended in dry toluene (20 ml) and the resulting suspension was cooled to 0° C.; a solution of dimethylamine 2.0 M in THF (4.96 ml, 9.92 mmol) was added drop-wise and the reaction was stirred at RT overnight. The mixture was diluted with DCM and washed with brine; the organic phase was dried over sodium sulfate and the solvent was removed. The crude was purified by flash chromatography on silica gel (EtOAc/petroleum ether=60/40) to give 3-(dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride (Int. 9) (400 mg, 1.440 mmol, MS/ESI+278.0 [MH]+).
Quantity
1.243 g
Type
reactant
Reaction Step One
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Quantity
20 mL
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1.302 mL
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0 (± 1) mol
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4.96 mL
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reactant
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0 (± 1) mol
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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